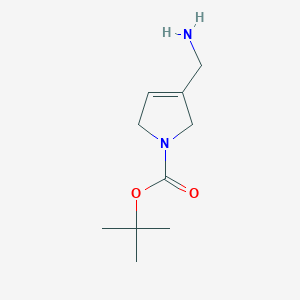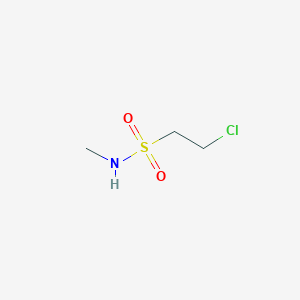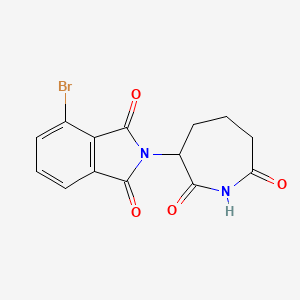
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom and a dioxoazepane ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes, such as protein degradation, signal transduction, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another immunomodulatory drug, lenalidomide, is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to thalidomide and lenalidomide, pomalidomide is used for its anti-cancer and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a dioxoazepane ring. This structural feature enhances its reactivity and allows for the development of novel derivatives with potentially improved therapeutic properties.
Eigenschaften
Molekularformel |
C14H11BrN2O4 |
|---|---|
Molekulargewicht |
351.15 g/mol |
IUPAC-Name |
4-bromo-2-(2,7-dioxoazepan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrN2O4/c15-8-4-1-3-7-11(8)14(21)17(13(7)20)9-5-2-6-10(18)16-12(9)19/h1,3-4,9H,2,5-6H2,(H,16,18,19) |
InChI-Schlüssel |
KXDJWOIPKLQSRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


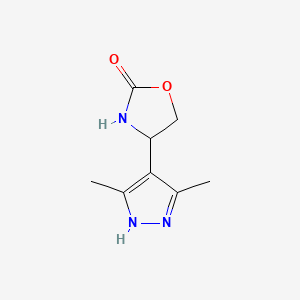
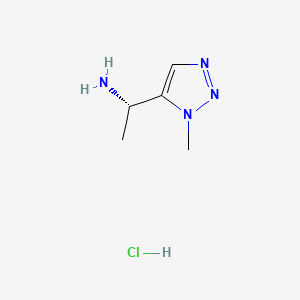
![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)
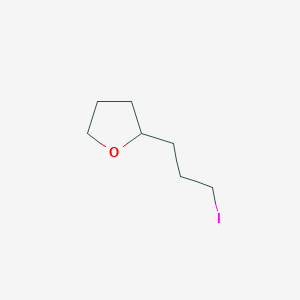
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
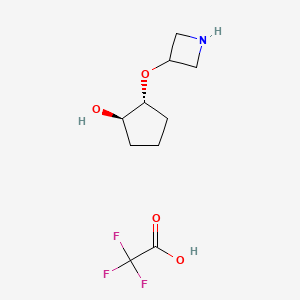
![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)
